molecular formula C17H19N5S B503685 ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B503685
M. Wt: 325.4g/mol
InChI Key: PRJZOCLMIOIGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a biphenyl group, a tetrazole ring, and a sulfanyl-ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps. One common approach is the reaction of biphenyl-4-carbaldehyde with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with ethanamine under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(biphenyl-4-ylmethyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine: Lacks the methyl group on the tetrazole ring.

    N-(biphenyl-4-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine: Contains a thioether instead of a sulfanyl group.

Uniqueness

({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of both a biphenyl group and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]ethanamine

InChI

InChI=1S/C17H19N5S/c1-22-17(19-20-21-22)23-12-11-18-13-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3

InChI Key

PRJZOCLMIOIGDG-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.